molecular formula C7H5N3O3 B12528995 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 809239-90-5

1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B12528995
CAS No.: 809239-90-5
M. Wt: 179.13 g/mol
InChI Key: KBRXEXPFHRLJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for its potential to modulate key biological targets. Its core structure is based on the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold, which has been identified in scientific studies as a privileged structure for developing inhibitors against challenging therapeutic targets . Close structural analogs of this compound have demonstrated potent activity as covalent inhibitors of mutant KRAS, a critical protein implicated in a wide array of cancers . Furthermore, related derivatives have been characterized as highly effective inhibitors of d-amino acid oxidase (DAAO), an enzyme that is a promising target for managing chronic pain and addressing tolerance to morphine-based analgesics . The broader pyridopyrazine chemical class is recognized in scientific literature for exhibiting a diverse range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects . This makes the 1-hydroxy derivative a versatile chemical tool for exploring novel therapeutic mechanisms. Researchers can utilize this compound to probe disease biology associated with RAS signaling or central nervous system pathways, as well as to serve as a synthetic intermediate for the development of new chemical entities. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

809239-90-5

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

1-hydroxy-4H-pyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7H5N3O3/c11-6-7(12)10(13)4-2-1-3-8-5(4)9-6/h1-3,13H,(H,8,9,11)

InChI Key

KBRXEXPFHRLJFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)C(=O)N2O)N=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Acyl-4-Pyrone Derivatives with 2,2-Dimethoxyethylamine

The synthesis of 1-hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione begins with the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) reaction of ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylate (1 ) with 2,2-dimethoxyethylamine. This reaction proceeds via nucleophilic attack at the C-2 position of the pyrone ring, followed by ring-opening and subsequent cyclization to form 1-(2,2-dimethoxyethyl)-4-pyridone intermediates (2 ). The process is typically conducted in toluene under reflux for 4 hours, yielding 2 in 30–90% depending on the acyl substituent (Table 1).

Entry Acyl Group (R) Solvent Yield of 2 (%)
1 Acetyl Toluene 90
2 Pivaloyl Acetonitrile 42
3 Benzoyl Toluene 75

Key Conditions :

  • Catalyst : None required.
  • Workup : Evaporation under reduced pressure followed by flash chromatography (ethyl acetate eluent).

Acid-Mediated Deprotection and Lactol Formation

The dimethoxyethyl-protected pyridones (2 ) undergo hydrolysis in hydrochloric acid (1:1 v/v) at room temperature for 24 hours to yield 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones (3 ). This step removes the protecting group and induces lactol tautomerism, stabilizing the hydroxy group at the 1-position. For substrates resistant to hydrolysis (e.g., pivaloyl derivatives), concentrated HCl under reflux (3 hours) is required.

Critical Observations :

  • Tautomerism : The product exists predominantly in the lactol form due to intramolecular hydrogen bonding between the hydroxy group and adjacent carbonyl.
  • Yield Optimization : Prolonged reaction times (>24 hours) reduce yields due to side reactions.

Ring-Opening Reactions with Binucleophiles

The lactol intermediates (3 ) react with binucleophiles (e.g., ethylenediamine, o-phenylenediamine) in toluene/methanol (1:1) at 90°C for 7–12 hours to form polycyclic pyridones. Ammonium acetate or acetic acid is added to facilitate imine formation and subsequent cyclization. For example, reaction with o-phenylenediamine produces benzimidazole-fused pyridones (6 ) via partial aromatization (Table 2).

Entry Binucleophile Product Yield (%)
1 Ethylenediamine Pyrazino-oxazine 71
2 o-Phenylenediamine Benzimidazole-pyridone 91
3 3-Aminopropanol Morpholine derivative 42

Mechanistic Insight :

  • Step 1 : Nucleophilic attack at the carbonyl group by the primary amine.
  • Step 2 : Intramolecular cyclization to form the heterocyclic core.
  • Step 3 : Aromatization via aerobic oxidation in the case of o-phenylenediamine.

Alternative Route: Direct Cyclization of Pyridine-2,3-diamine Derivatives

A modified approach involves the condensation of pyridine-2,3-diamine with oxalic acid under reflux in ethanol. This one-pot method avoids protective groups but requires stringent temperature control (80–90°C) to prevent decarboxylation. The reaction proceeds via:

  • Formation of a diamide intermediate.
  • Cyclodehydration to generate the pyridopyrazinedione core.
  • Tautomerization to stabilize the 1-hydroxy group.

Yield : 65–78% after recrystallization (ethanol/water).
Limitations : Sensitive to electron-withdrawing substituents on the pyridine ring, which hinder cyclization.

Catalytic Oxidation of Dihydropyridine Precursors

Recent advancements utilize Mn(OAc)₃ as a catalyst for the oxidation of 1,4-dihydropyridine derivatives to introduce the hydroxy group. The reaction is conducted in dichloromethane at 0°C to room temperature, with tert-butyl hydroperoxide (TBHP) as the oxidant. This method achieves regioselective hydroxylation at the 1-position with 70–85% yields.

Advantages :

  • Avoids harsh acidic conditions.
  • Compatible with nitro- and methyl-substituted analogs.

Industrial-Scale Considerations

For large-scale production, continuous flow systems are recommended to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 30–60 minutes at 100°C.
  • Solvent : Ethanol/water (4:1) to minimize byproducts.
  • Catalyst Recovery : Mn(OAc)₃ can be recycled via aqueous extraction, reducing costs.

Analytical Validation of Synthetic Products

Characterization Data :

  • IR : Strong absorption at 1664 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (O-H stretch).
  • ¹H NMR : Singlet at δ 5.81–5.84 ppm (methylene protons adjacent to aromatic systems).
  • MS : [M+H]⁺ peak at m/z 179.033.

Purity Assessment :

  • HPLC (C18 column, acetonitrile/water gradient): ≥98% purity.
  • TLC (silica gel, ethyl acetate/hexane 3:1): Rf = 0.45.

Chemical Reactions Analysis

1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield dihydro derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential as Kinase Inhibitor:
This compound has been investigated for its ability to inhibit specific kinases, which are crucial in various signaling pathways within cells. The mechanism of action involves binding to the ATP-binding site of kinases, effectively blocking phosphorylation events that are vital for cell signaling and proliferation. This characteristic positions it as a candidate for developing treatments for diseases such as cancer and neurodegenerative disorders.

GABA A Receptor Modulation:
Research indicates that 1-hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can modulate GABA A receptors, which play a significant role in the central nervous system's inhibitory neurotransmission. This modulation could lead to therapeutic applications in treating anxiety disorders and epilepsy.

Materials Science

Development of Fluorescent Probes:
Due to its unique structure, this compound is being explored as a building block for fluorescent probes. These probes are essential in biological imaging and diagnostics, allowing researchers to visualize cellular processes in real-time.

Structural Unit in Polymers:
The compound's properties make it suitable for incorporation into polymers used in solar cells. Its ability to facilitate charge transport can enhance the efficiency of photovoltaic devices.

Organic Synthesis

Versatile Intermediate:
In organic synthesis, 1-hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to create a variety of derivatives that may possess unique biological or physical properties.

Case Study 1: Kinase Inhibition

In a study examining the compound's efficacy as a kinase inhibitor, researchers found that it significantly reduced cell proliferation in cancer cell lines by inhibiting key kinases involved in tumor growth. The binding affinity was assessed using biochemical assays that confirmed its potential as an anticancer agent.

Case Study 2: GABA A Receptor Modulation

Another research effort focused on the modulation of GABA A receptors by this compound. In vitro studies demonstrated enhanced inhibitory effects on neuronal excitability, suggesting potential applications in treating anxiety and seizure disorders.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of pyrido[2,3-b]pyrazine-2,3-dione derivatives allows for diverse substitutions, which significantly influence pharmacological activity and physicochemical properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Key Features Biological Target/Activity Evidence ID
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Cl at position 8 C₇H₄ClN₃O₂ Potent DAAO inhibitor; analgesic effects via intrathecal/systemic delivery D-amino acid oxidase (DAAO)
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CH₃ at position 6 C₈H₇N₃O₂ Potential bioactivity; fluorescence/UV absorbance properties noted Under investigation (synthetic chemistry)
5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione Cl at positions 5,7 C₆H₃Cl₂N₃O₂ Safety profile assessed (GHS); reactivity in halogenation reactions Unspecified
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione NO₂ at position 7 C₇H₄N₄O₄ Electron-withdrawing nitro group; impacts electronic structure Unspecified
KRAS-targeting derivatives Variable (e.g., covalent inhibitors) Varies Covalent binding to KRAS mutants (G12C, G12D); anticancer applications KRAS oncoproteins

Key Observations :

  • Positional Effects : Substituents at positions 6, 7, or 8 alter steric and electronic interactions. For example, 8-chloro substitution enhances DAAO inhibition by strengthening hydrogen bonding , while methyl groups (e.g., 6-methyl) improve lipophilicity and stability .
  • Halogenation : Chloro derivatives (e.g., 5,7-dichloro) exhibit increased reactivity in electrophilic substitutions but may raise toxicity concerns .
  • Nitro Groups : The 7-nitro analog’s electron-withdrawing nature could reduce metabolic stability but enhance binding to electron-rich biological targets .

Physicochemical Properties

Property 8-Chloro Derivative 6-Methyl Derivative 5,7-Dichloro Derivative
Molecular Weight (g/mol) 213.58 177.16 236.03
XLogP3 ~1.5 (estimated) -0.1 ~2.2 (estimated)
Topological Polar Surface Area (Ų) 71.1 62.3 71.1
Hydrogen Bond Donors/Acceptors 2/3 1/3 2/3

Insights :

  • Lipophilicity: Chloro substituents increase logP (e.g., 8-chloro vs.
  • Polar Surface Area : Higher values (e.g., 71.1 Ų in 8-chloro) correlate with improved solubility and bioavailability.

Biological Activity

1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure combining pyridine and pyrazine rings, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

The chemical properties of 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione are summarized in the following table:

PropertyValue
CAS Number 809239-90-5
Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
IUPAC Name 1-hydroxy-4H-pyrido[2,3-b]pyrazine-2,3-dione
InChI Key KBRXEXPFHRLJFO-UHFFFAOYSA-N

1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exhibits several mechanisms of action that contribute to its biological activity:

  • Kinase Inhibition : The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases. This interaction prevents phosphorylation events essential for various cell signaling pathways .
  • GABA A Receptor Modulation : It has been reported to modulate GABA A receptors, which play a crucial role in neurotransmission and could be beneficial in treating neurological disorders.

Anticancer Activity

Research indicates that derivatives of 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exhibit significant anticancer properties. In particular:

  • A study demonstrated that certain derivatives showed inhibitory effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance:
    • MCF-7 (Breast Cancer) : IC50 = 9.1 μM
    • A549 (Lung Cancer) : IC50 = 0.13 μM
    • BEL-7402 (Liver Cancer) : IC50 = 10.74 μM .

Neuroprotective Effects

The compound has shown promising neuroprotective effects in vitro. One study reported that it could inhibit apoptosis in PC12 cells by modulating mitochondrial pathways and reducing oxidative stress markers such as cytochrome-C levels and caspase activities .

Analgesic Properties

Another notable application is its potential as an analgesic agent. Research into similar compounds has indicated their ability to inhibit D-amino acid oxidase (DAAO), suggesting a pathway for pain management without the side effects associated with traditional opioids .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, it can be compared with other heterocyclic compounds known for their biological activities:

Compound NameBiological ActivityIC50/EC50 Values
1,2,3-Triazolo[4,5-b]pyrazine c-Met inhibitionVaries by derivative
Pyrrolopyrazine Derivatives Antimicrobial and antiviral propertiesVaries by derivative
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine DAAO inhibition and analgesic effectsIC50 = Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.